molecular formula C20H15F3N4S B7835044 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7835044
M. Wt: 400.4 g/mol
InChI Key: KJXZCZSWUJZDJL-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a 4-methylphenyl group, a methylthio group, a trifluoromethylphenylamino group, and a carbonitrile group. The presence of these diverse functional groups imparts unique chemical properties and reactivity to the compound.

Properties

IUPAC Name

4-(4-methylphenyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4S/c1-12-6-8-13(9-7-12)17-16(11-24)18(27-19(26-17)28-2)25-15-5-3-4-14(10-15)20(21,22)23/h3-10H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXZCZSWUJZDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the various substituents through a series of nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Key reagents such as trifluoromethylphenylamine, methylthiol, and 4-methylphenyl halides are often used in these steps. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenated reagents and strong bases or acids are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound’s reactivity and stability make it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The trifluoromethylphenylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • Trifluoromethyl ketones

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and methylthio groups enhances its ability to participate in diverse chemical reactions and interact with biological targets.

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